Anisocoumarin H: A Comprehensive Technical Guide
Anisocoumarin H: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisocoumarin H, a novel isocoumarin, has been identified from a marine-derived fungus, presenting potential avenues for new drug discovery and development. This technical guide provides an in-depth overview of the discovery, natural source, and biological potential of Anisocoumarin H. It includes detailed experimental protocols for its isolation and characterization, alongside a comprehensive summary of its physicochemical and biological data. Furthermore, this document illustrates key experimental workflows through detailed diagrams to facilitate a deeper understanding of the research process.
Discovery and Natural Source
Anisocoumarin H, also designated as peniciisocoumarin H, was discovered during a screening program for bioactive secondary metabolites from marine-derived fungi.
Natural Source: Anisocoumarin H is produced by the fungal a strain of Penicillium sp. TGM112. This fungus was isolated from the fresh leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala, collected from the South China Sea. Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel microorganisms that produce unique and biologically active compounds.
Physicochemical and Spectroscopic Data
The structure of Anisocoumarin H was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | Value |
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238.24 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation | [α]25D +25.0 (c 0.1, MeOH) |
| HRESIMS [M+H]+ | m/z 239.0914 (calcd for C12H15O5, 239.0919) |
Table 1: Physicochemical Properties of Anisocoumarin H
| 1H NMR (500 MHz, CDCl3) | 13C NMR (125 MHz, CDCl3) |
| δH 6.84 (1H, d, J = 2.0 Hz, H-5) | δC 168.5 (C-1) |
| δH 6.64 (1H, d, J = 2.0 Hz, H-7) | δC 162.2 (C-8) |
| δH 4.72 (1H, m, H-3) | δC 140.1 (C-6) |
| δH 3.84 (3H, s, 6-OCH3) | δC 111.9 (C-4a) |
| δH 2.98 (1H, dd, J = 16.5, 3.5 Hz, H-4a) | δC 108.4 (C-5) |
| δH 2.88 (1H, dd, J = 16.5, 11.5 Hz, H-4b) | δC 101.8 (C-7) |
| δH 2.15 (2H, m, H-1') | δC 76.8 (C-3) |
| δH 1.02 (3H, t, J = 7.5 Hz, H-2') | δC 55.9 (6-OCH3) |
| δC 35.4 (C-4) | |
| δC 29.8 (C-1') | |
| δC 9.8 (C-2') |
Table 2: 1H and 13C NMR Spectroscopic Data for Anisocoumarin H
Experimental Protocols
Fungal Strain and Fermentation
The fungal strain Penicillium sp. TGM112 was isolated from the surface-sterilized fresh leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala. The fungus was identified based on its morphological characteristics and ITS gene sequence analysis.
For the production of Anisocoumarin H, the fungus was cultured on a solid rice medium. The fermentation was carried out in 1 L Erlenmeyer flasks, each containing 100 g of rice and 100 mL of distilled water. The flasks were autoclaved, inoculated with the fungal mycelia, and incubated at 28 °C for 30 days under static conditions.
Extraction and Isolation
The fermented rice solid culture (10 kg) was exhaustively extracted with ethyl acetate (EtOAc) at room temperature. The resulting EtOAc extract was concentrated under reduced pressure to yield a crude extract.
The crude extract was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether/EtOAc to yield several fractions. Fractions were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to afford pure Anisocoumarin H.
Caption: Workflow for the isolation of Anisocoumarin H.
Biological Activity
Anisocoumarin H, along with other isolated peniciisocoumarins, was evaluated for its biological activities. Specifically, its growth inhibition activity against the newly hatched larvae of the cotton bollworm, Helicoverpa armigera, and its activity against the nematode Caenorhabditis elegans were assessed.
While several other isolated compounds from the same fungal extract showed significant activity, the primary publication "Bioactive Meroterpenoids and Isocoumarins from the Mangrove-Derived Fungus Penicillium sp. TGM112" did not report specific quantitative data for the biological activity of Anisocoumarin H (peniciisocoumarin H) itself. Further studies are required to fully elucidate its bioactivity profile.
Signaling Pathways and Experimental Workflows
Due to the lack of specific biological activity data for Anisocoumarin H, a definitive signaling pathway affected by this compound cannot be described at this time. The general experimental workflow for the bioassays conducted on the co-isolated compounds is depicted below.
Caption: General workflow for bioactivity screening.
Conclusion
Anisocoumarin H is a recently discovered isocoumarin from a marine-derived fungus, Penicillium sp. TGM112. Its structure has been fully characterized, and detailed protocols for its isolation are available. While preliminary biological screenings of the crude extract and co-isolated compounds show promise, further investigation into the specific biological activities and potential mechanisms of action of Anisocoumarin H is warranted. This compound represents a novel scaffold for potential development in the fields of agrochemicals and pharmaceuticals.
